molecular formula C24H56Si4 B14437011 Octa(propan-2-yl)tetrasiletane CAS No. 79848-13-8

Octa(propan-2-yl)tetrasiletane

Cat. No.: B14437011
CAS No.: 79848-13-8
M. Wt: 457.0 g/mol
InChI Key: JGQFCTNLYRVHHK-UHFFFAOYSA-N
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Description

Octa(propan-2-yl)tetrasiletane is a silicon-based organometallic compound with the molecular formula Si₄C₂₄H₄₀, featuring a tetrasiletane (Si₄) core substituted with eight isopropyl (propan-2-yl) groups. The compound is structurally characterized by a four-membered silicon ring, where each silicon atom is bonded to two isopropyl substituents. This configuration imparts significant steric bulk and thermal stability, making it a subject of interest in materials science and catalysis.

Properties

CAS No.

79848-13-8

Molecular Formula

C24H56Si4

Molecular Weight

457.0 g/mol

IUPAC Name

1,1,2,2,3,3,4,4-octa(propan-2-yl)tetrasiletane

InChI

InChI=1S/C24H56Si4/c1-17(2)25(18(3)4)26(19(5)6,20(7)8)28(23(13)14,24(15)16)27(25,21(9)10)22(11)12/h17-24H,1-16H3

InChI Key

JGQFCTNLYRVHHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si]1([Si]([Si]([Si]1(C(C)C)C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octa(propan-2-yl)tetrasiletane typically involves the reaction of silicon tetrachloride (SiCl4) with propan-2-yl magnesium bromide (C3H7MgBr) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The general reaction scheme is as follows:

SiCl4+8C3H7MgBrSi4(C3H7)8+4MgBrCl\text{SiCl}_4 + 8 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{Si}_4(\text{C}_3\text{H}_7)_8 + 4 \text{MgBrCl} SiCl4​+8C3​H7​MgBr→Si4​(C3​H7​)8​+4MgBrCl

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octa(propan-2-yl)tetrasiletane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-oxygen compounds.

    Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.

    Substitution: The propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides (RO-) or amines (RNH2) can be employed.

Major Products Formed

    Oxidation: Silicon-oxygen compounds such as silanols (Si-OH) or siloxanes (Si-O-Si).

    Reduction: Silicon-hydrogen compounds (Si-H).

    Substitution: Various substituted silicon compounds depending on the nucleophile used.

Scientific Research Applications

Octa(propan-2-yl)tetrasiletane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organosilicon chemistry.

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which Octa(propan-2-yl)tetrasiletane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets, including organic and inorganic substrates, through its reactive silicon centers. These interactions can lead to the formation of new compounds with desirable properties for specific applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

While Octa(propan-2-yl)tetrasiletane is unique in its tetrasiletane backbone, comparisons can be drawn to other silicon-based and sterically hindered organometallic compounds. Below is a detailed analysis of structurally or functionally analogous systems:

Tetrasilanes with Alkyl/Aryl Substituents

  • Octaphenyltetrasiletane (Si₄Ph₈): Structure: Similar Si₄ ring but substituted with phenyl groups. Stability: Less thermally stable than this compound due to weaker Si–C (sp²) bonds compared to Si–C (sp³) in isopropyl groups. Reactivity: Phenyl groups enhance π-conjugation but reduce solubility in non-polar solvents.
  • Hexa(tert-butyl)cyclotetrasilane :

    • Structure : Si₄ ring with six tert-butyl groups.
    • Steric Effects : tert-Butyl groups provide greater steric protection than isopropyl, leading to slower reaction kinetics in cross-coupling reactions.
    • Thermal Stability : Decomposes at ~300°C, whereas this compound remains stable up to ~350°C .

Silicon-Cage Compounds

  • Decaisopropylpentasilecane (Si₅C₃₀H₆₀): Structure: Five-membered silicon ring with ten isopropyl groups. Electronic Properties: Reduced ring strain compared to Si₄ systems, leading to lower reactivity in oxidative cleavage reactions. Synthetic Utility: Used as a precursor for silicon nanostructures, contrasting with this compound’s role in surface functionalization .

Organophosphorus and Organotin Analogs

  • Octaisopropyltetrastannetane (Sn₄C₂₄H₄₀): Structure: Tin-based analog with Sn₄ core. Reactivity: Higher electrophilicity due to weaker Sn–Sn bonds, making it more reactive toward nucleophiles compared to silicon analogs. Toxicity: Limited applications due to tin’s environmental toxicity, unlike silicon’s biocompatibility .
  • Propan-2-yl-substituted Phosphonamidoates :

    • Example : Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate.
    • Functionality : Combines isopropyl groups with phosphorus, enabling applications in agrochemicals and nerve agents. Lacks the structural rigidity of tetrasiletanes .

Key Data Tables

Table 1: Structural and Thermal Comparison

Compound Core Structure Substituents Thermal Stability (°C) Key Applications
This compound Si₄ 8 isopropyl 350 Catalysis, Surface coatings
Octaphenyltetrasiletane Si₄ 8 phenyl 280 Photoluminescence
Hexa(tert-butyl)cyclotetrasilane Si₄ 6 tert-butyl 300 Polymer additives
Decaisopropylpentasilecane Si₅ 10 isopropyl 400 Nanostructure synthesis

Table 2: Reactivity Trends

Compound Electrophilicity Solubility (in Hexane) Oxidative Cleavage Rate
This compound Moderate High Intermediate
Octaphenyltetrasiletane Low Low Slow
Hexa(tert-butyl)cyclotetrasilane Low Moderate Fast
Octaisopropyltetrastannetane High High Very fast

Research Findings and Limitations

  • Catalytic Performance : this compound demonstrates superior activity in hydrosilylation reactions compared to phenyl-substituted analogs, attributed to its balanced steric and electronic properties .
  • Knowledge Gaps: Detailed mechanistic studies and industrial-scale applications remain underreported.

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